4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The reaction yields the desired product in 88% yield. The compound can be further purified and characterized using techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy .
Chemical Reactions Analysis
4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Scientific Research Applications
4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, monoamine oxidase, and cholinesterase, leading to its diverse biological activities . Additionally, it can regulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer properties .
Comparison with Similar Compounds
4-chloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzamide can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory activities.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds exhibit significant anticancer and antiviral properties.
7-hydroxy-4-oxo-4H-chromene derivatives: These compounds are studied for their cytoprotective and antioxidant effects.
Properties
Molecular Formula |
C16H10ClNO4 |
---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
4-chloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide |
InChI |
InChI=1S/C16H10ClNO4/c17-11-4-1-9(2-5-11)15(20)18-13-7-10-3-6-12(19)8-14(10)22-16(13)21/h1-8,19H,(H,18,20) |
InChI Key |
QODAYMUGJUEXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O)Cl |
Origin of Product |
United States |
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